An In-depth Technical Guide to 2-(6-Methylpyridazin-3-yl)acetic acid: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 2-(6-Methylpyridazin-3-yl)acetic acid: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of 2-(6-Methylpyridazin-3-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this document combines established information with predictive analysis based on analogous structures to offer a holistic technical perspective.
Core Chemical Properties
2-(6-Methylpyridazin-3-yl)acetic acid is a pyridazine derivative characterized by a methyl group and an acetic acid moiety attached to the pyridazine ring. The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1367987-55-0 | [1] |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Purity | Typically available at ≥95% | |
| Canonical SMILES | CC1=CC=C(C=N1)CC(=O)O | |
| InChI Key | N/A |
Note: "N/A" indicates that a specific InChI Key has not been found in the searched literature.
Proposed Synthesis and Rationale
A potential precursor for this synthesis is 3,6-dimethylpyridazine, which can be synthesized from 2,5-hexanedione and hydrazine[2]. The subsequent selective oxidation of one of the methyl groups presents a synthetic challenge. A more controlled approach might involve the introduction of the acetic acid side chain via a different precursor.
A hypothetical two-step synthesis is proposed below, starting from 3-chloro-6-methylpyridazine. This approach is adapted from general methods for the functionalization of chloropyridazines.
Experimental Workflow (Hypothetical)
Caption: Proposed two-step synthesis of 2-(6-Methylpyridazin-3-yl)acetic acid.
Step-by-Step Methodology (Hypothetical)
Step 1: Synthesis of 2-(6-methylpyridazin-3-yl)acetonitrile
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To a solution of 3-chloro-6-methylpyridazine (1.0 eq) in dimethyl sulfoxide (DMSO), add sodium cyanide (1.2 eq).
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Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 2-(6-methylpyridazin-3-yl)acetonitrile.
Causality: The nucleophilic substitution of the chloride with cyanide is a common method for introducing a carbon-carbon bond on a heterocyclic ring. DMSO is a suitable polar aprotic solvent for this type of reaction.
Step 2: Hydrolysis to 2-(6-Methylpyridazin-3-yl)acetic acid
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Suspend 2-(6-methylpyridazin-3-yl)acetonitrile (1.0 eq) in a solution of concentrated hydrochloric acid.
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Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.
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Cool the reaction mixture and adjust the pH to be acidic with a suitable base to precipitate the product.
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Filter the solid, wash with cold water, and dry under vacuum to obtain 2-(6-Methylpyridazin-3-yl)acetic acid.
Causality: Acid-catalyzed hydrolysis of the nitrile functional group is a standard method for the preparation of carboxylic acids.
Predicted Spectroscopic and Physicochemical Properties
The following spectroscopic and physicochemical properties are predicted based on the structure of 2-(6-Methylpyridazin-3-yl)acetic acid and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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¹H NMR (in DMSO-d₆):
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A singlet for the methyl protons (CH₃) around δ 2.5 ppm.
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A singlet for the methylene protons (CH₂) of the acetic acid moiety around δ 3.8 ppm.
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Two doublets for the pyridazine ring protons, likely in the aromatic region (δ 7.0-8.0 ppm).
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A broad singlet for the carboxylic acid proton (COOH) at δ > 12 ppm.
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¹³C NMR (in DMSO-d₆):
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A signal for the methyl carbon (CH₃) around δ 20-25 ppm.
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A signal for the methylene carbon (CH₂) around δ 35-40 ppm.
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Signals for the pyridazine ring carbons in the range of δ 120-160 ppm.
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A signal for the carbonyl carbon (C=O) of the carboxylic acid around δ 170-175 ppm.
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Infrared (IR) Spectroscopy (Predicted)
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A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
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A strong C=O stretch from the carboxylic acid carbonyl group, expected around 1700-1725 cm⁻¹.
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C-H stretching vibrations for the methyl and methylene groups around 2850-3000 cm⁻¹.
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C=N and C=C stretching vibrations from the pyridazine ring in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS) (Predicted)
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Molecular Ion (M⁺): A peak at m/z = 152.15, corresponding to the molecular weight of the compound.
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Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45).
Potential Applications in Drug Discovery
The pyridazine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While the specific biological profile of 2-(6-Methylpyridazin-3-yl)acetic acid is not documented, its structural features suggest potential applications in several areas of drug discovery.
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As a Building Block: The carboxylic acid functionality provides a handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into larger, more complex molecules.
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Bioisosteric Replacement: The pyridazine ring can act as a bioisostere for other aromatic systems, such as a phenyl ring, potentially improving physicochemical properties like solubility and metabolic stability.
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Potential Biological Activities: Pyridazine derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The presence of the acetic acid moiety could also facilitate interactions with biological targets.
Logical Relationship Diagram
Caption: Potential utility of the title compound in drug discovery.
Conclusion
2-(6-Methylpyridazin-3-yl)acetic acid is a chemical entity with potential for further exploration in the field of medicinal chemistry. While detailed experimental data is currently scarce in publicly accessible literature, this guide provides a foundational understanding of its core properties, a plausible synthetic strategy, and predicted analytical characteristics. Further research is warranted to experimentally validate the synthesis and fully characterize the physicochemical and biological properties of this compound, which may unlock its potential as a valuable building block in the development of novel therapeutics.
References
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2-(6-Methylpyridazin-3-yl)acetic acid - Appretech Scientific Limited. Available at: [Link]
